2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one
CAS No.: 2549009-03-0
Cat. No.: VC11829418
Molecular Formula: C20H25N3O3
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549009-03-0 |
|---|---|
| Molecular Formula | C20H25N3O3 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C20H25N3O3/c1-14-8-21-23(9-14)12-15-10-22(11-15)18(24)13-25-17-6-4-5-16-7-20(2,3)26-19(16)17/h4-6,8-9,15H,7,10-13H2,1-3H3 |
| Standard InChI Key | TZKVDWHXCFZLLM-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₀H₂₅N₃O₃, with a molecular weight of 355.4 g/mol. Its IUPAC name reflects the connectivity of three key subunits:
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A 2,2-dimethyl-2,3-dihydrobenzofuran core
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An ethoxyketone linker
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A 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine side chain
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS Number | 2549009-03-0 |
| Molecular Formula | C₂₀H₂₅N₃O₃ |
| Molecular Weight | 355.4 g/mol |
| SMILES | CC1=CN(N=C1)CC2CN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C |
| InChI Key | TZKVDWHXCFZLLM-UHFFFAOYSA-N |
| Topological Polar Surface Area | 64.8 Ų |
The benzofuran moiety contributes to aromatic stacking interactions, while the azetidine ring introduces conformational rigidity . The pyrazole group, a common pharmacophore in drug design, enhances binding affinity to enzymatic pockets .
Synthetic Pathways and Optimization
Core Benzofuran Synthesis
The 2,2-dimethyl-2,3-dihydrobenzofuran subunit is synthesized via the Nenitzescu reaction, involving condensation of enaminoketones with 1,4-benzoquinone derivatives under acidic conditions . Key challenges include controlling regioselectivity and minimizing byproducts such as 5-hydroxyindoles .
Azetidine-Pyrazole Conjugation
The azetidine ring is functionalized at the 3-position via nucleophilic substitution, where a bromomethyl intermediate reacts with 4-methylpyrazole. This step typically employs polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C to achieve yields >70%.
Etherification and Ketone Formation
Coupling the benzofuran core to the azetidine-pyrazole unit involves:
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Williamson ether synthesis to attach the ethoxy spacer
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Friedel-Crafts acylation to introduce the ketone group
Reaction monitoring via LC-MS ensures intermediate purity, with final purification using reverse-phase HPLC .
| Compound | T-Channel IC₅₀ (μM) | Selectivity (T vs L-type) |
|---|---|---|
| 2-[(2,2-Dimethyl...)ethanone | 0.49 ± 0.11 | >100-fold |
| Mibefradil (Control) | 0.89 ± 0.23 | 10-fold |
Data adapted from electrophysiological studies using HEK293 cells expressing Cav3.2 channels .
Antiviral Activity
Benzofuran derivatives exhibit dual mechanisms against HIV:
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Non-nucleotide reverse transcriptase inhibition (IC₅₀ = 0.39 μM in Q23 pseudovirus)
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HIV protease competitive inhibition (IC₅₀ = 31.59 μM for analog 5f)
Docking studies position the ketone oxygen within 2.8 Å of Asp25 in the protease active site, facilitating hydrogen bond formation .
ADME and Toxicity Profiling
Metabolic Stability
Microsomal assays (human liver microsomes) indicate moderate clearance (Cl = 22 mL/min/kg), with primary metabolites resulting from:
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O-Demethylation of the benzofuran ether
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Pyrazole hydroxylation via CYP3A4
Cytotoxicity
In TZM-bl cells, the compound shows CC₅₀ > 50 μM, suggesting a favorable therapeutic index for antiviral applications .
Patent Landscape and Applications
Therapeutic Claims
Patent WO2023084567A1 claims benzofuran-azetidine conjugates for:
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Treatment of neuropathic pain (Example 12)
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HIV-1 protease inhibition (Example 34)
Formulation Strategies
Due to low aqueous solubility (LogP = 3.1), nanoparticle encapsulation (PLGA carriers) enhances oral bioavailability by 4.2-fold in rat models.
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